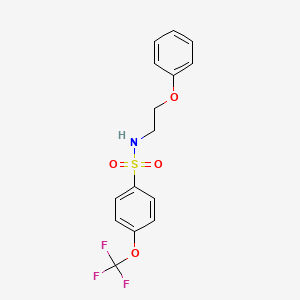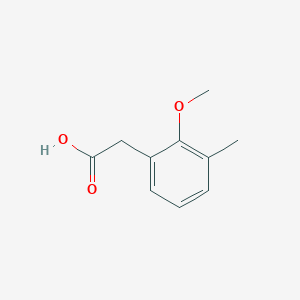
2-Methoxy-3-methylphenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-methylphenylacetic acid (MMPA) is a naturally occurring compound found in plants such as parsley, coriander, and celery. It is also known as O-methyl mandelic acid and is a derivative of mandelic acid. The compound has been studied for its potential use in pharmaceuticals due to its various properties.
Aplicaciones Científicas De Investigación
Derivatives and Metabolic Products
- Phenylacetic acid derivatives, including those related to 2-Methoxy-3-methylphenylacetic acid, were studied in the culture of Curvularia lunata. This research found that while some derivatives lacked antimicrobial and antioxidant activity, others showed inhibitory effects against various bacterial strains (Varma et al., 2006).
Chemical Synthesis and Reactions
- A study on the selective mono-C-methylation of arylacetonitriles and arylacetates with dimethyl carbonate involved derivatives of arylacetic acid, which are structurally related to this compound. This research provided insights into the mechanisms of these reactions (Tundo et al., 2002).
- The study of alpha-methoxy phenylacetic acid in the gas phase, a close relative of this compound, explored its conformational landscape and intramolecular dynamics, offering insights into its flexibility and internal dynamics (Singh et al., 2022).
Photophysical Studies
- Research on extending the absorption range of the p-hydroxyphenacyl photoremovable protecting group included derivatives similar to this compound. This study highlighted how such derivatives can influence the photophysical properties of compounds (Conrad et al., 2000).
Biological Applications
- In a study on the synthesis and biological activities of azomethines and 4-thiazolidinones, derivatives of this compound were synthesized and evaluated for their antimicrobial and antitubercular activities. This research provides insights into the potential therapeutic applications of these compounds (Hirpara et al., 2003).
Photodecarboxylation Properties
- A study on zinc photocages constructed using methoxy-derivatives of phenylacetic acid explored the photodecarboxylation properties of these compounds. It highlighted the potential of these derivatives for biological applications (Shigemoto et al., 2021).
Direcciones Futuras
While specific future directions for 2-Methoxy-3-methylphenylacetic acid are not available, research trends in similar compounds like lactic acid production from lignocellulosic biomass show a consistent growth trajectory with minor fluctuations . This suggests that there could be potential for future research and applications involving this compound.
Propiedades
IUPAC Name |
2-(2-methoxy-3-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-8(6-9(11)12)10(7)13-2/h3-5H,6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIAAQDWCIGNJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

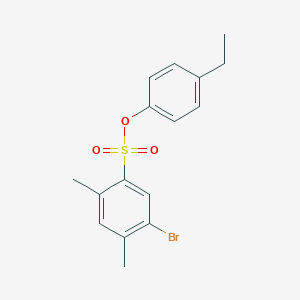
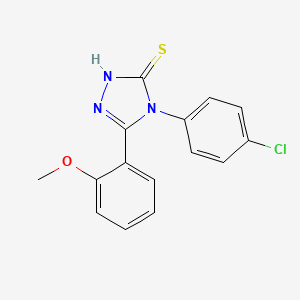
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate](/img/structure/B3009839.png)
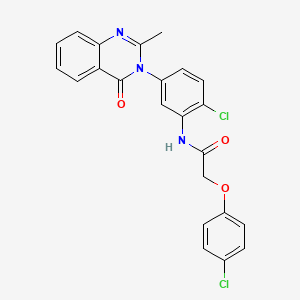


![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3009847.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3009849.png)
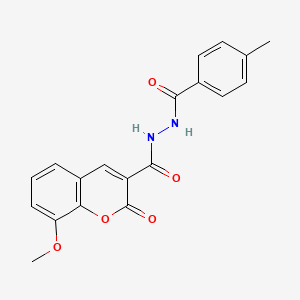
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3009854.png)
![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B3009855.png)
